Zirconium(IV) sulfate hydrate

Vue d'ensemble

Description

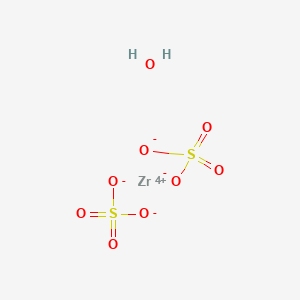

Zirconium(IV) sulfate hydrate is a family of inorganic salts with the formula Zr(SO4)2·xH2O where x = 0, 4, 5, 7 . They are white or colorless solids that are soluble in water . The molecular weight of the anhydrous basis is 283.35 .

Synthesis Analysis

Zirconium sulfate is prepared by the action of sulfuric acid on zirconium oxide . The reaction is as follows: ZrO2 + 2 H2SO4 + H2O → Zr(SO4)2(H2O)x .Molecular Structure Analysis

The compounds adopt complex structures featuring 7- and 8-coordinated Zr centers . Both water and sulfate serve as ligands . The linear formula is Zr(SO4)2·xH2O .Chemical Reactions Analysis

This compound can react with other compounds to form different products. For example, it can react with ZrSiO4, CaO, and MgO to form ZrO2 and CaMgSiO4 .Physical and Chemical Properties Analysis

This compound is a white crystalline solid with a relative density of 3.22 at 16 °C . It is soluble in water . When heated to 135-160 °C, it loses three molecules of crystal water. When it is higher than 450 °C, it loses all the crystal water .Applications De Recherche Scientifique

Catalysis Applications : Zirconium(IV) sulfate hydrate, when modified with anions such as sulfate ions, forms a highly acidic catalyst suitable for industrial processes. This includes reactions like hydrocarbon isomerization, methanol conversion, alkylation, and more (Yadav & Nair, 1999).

Chemical Structure Studies : The hydrated zirconium(IV) and hafnium(IV) ions have a distinct structure in aqueous solutions, characterized by their strong tendency to hydrolyze. Their structure has been determined using techniques like crystallography and EXAFS (Hagfeldt, Kessler, & Persson, 2004).

Sorption and Recovery : this compound plays a role in the sorption recovery of sulfate complexes, with studies considering factors like temperature, sorbent grain size, and solution acidity (Abovskaya et al., 2006).

Solid Acid Catalysts for Esterification : Zirconium sulfate supported on molecular sieves has been used as a solid acid catalyst for esterification reactions, demonstrating the influence of calcination temperature on its acidic properties and catalytic activity (Xu, Ma, & Cheng, 2014).

Water Treatment Applications : Zirconium(IV) loaded fibrous adsorbents have been investigated for trace phosphate removal from water, exhibiting high selectivity and effectiveness in wastewater treatment to prevent eutrophication (Awual et al., 2011).

Superacidic Properties : Studies have explored the superacidic nature of sulfated zirconia, arising from the presence of isolated bisulfate groups and strong adjacent Lewis acid sites, which are crucial in various chemical reactions (Clearfield, Serrette, & Khazi-Syed, 1994).

Mécanisme D'action

Target of Action

Zirconium(IV) sulfate hydrate primarily targets various chemical reactions as a catalyst. It is used in reactions such as isomerization of pentanes, synthesis of esters, condensation of hydroquinone, formation of nitriles, tetrahydropyranylation of alcohols, and acetalization of carbonyls . It also acts as a catalyst support .

Mode of Action

This compound interacts with its targets by facilitating the chemical reactions it is involved in. It does so by lowering the activation energy of the reaction, thereby increasing the rate of the reaction . The compound adopts complex structures featuring 7- and 8-coordinated Zr centres, with both water and sulfate serving as ligands .

Biochemical Pathways

It is known to be involved in various chemical reactions as a catalyst, influencing the pathways of these reactions .

Pharmacokinetics

It is known to be a solid substance with a ph of 1-2 at 25 °c .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the acceleration of chemical reactions. As a catalyst, it increases the rate of these reactions without being consumed in the process .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. It is known to be stable and soluble in water .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that zirconium-based nanomaterials have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc

Cellular Effects

Zirconium-based nanomaterials have shown interesting biological properties, including anti-microbial, antioxidant, and anti-cancer activity

Molecular Mechanism

It is known that zirconium-based nanomaterials can exhibit excellent activity, larger surface area, and recyclability for the transesterification reaction

Temporal Effects in Laboratory Settings

It is known that zirconium-based nanomaterials can exhibit excellent stability and recyclability

Dosage Effects in Animal Models

It is known that the median lethal dose (LD50) of Zirconium(IV) sulfate is 3500 mg/kg in rats

Metabolic Pathways

It is known that zirconium-based nanomaterials can be synthesized using various methods, including hydrothermal, solvothermal, sol–gel, microwave, solution combustion, and co-precipitation methods

Transport and Distribution

It is known that zirconium-based nanomaterials can be synthesized in various forms, including nanoparticles

Subcellular Localization

It is known that zirconium-based nanomaterials can be synthesized in various forms, including nanoparticles

Propriétés

IUPAC Name |

zirconium(4+);disulfate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O4S.H2O.Zr/c2*1-5(2,3)4;;/h2*(H2,1,2,3,4);1H2;/q;;;+4/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRMCZYAVOHQNB-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zr+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O9S2Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049824 | |

| Record name | Zirconium(IV) sulfate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34806-73-0 | |

| Record name | Zirconium(IV) sulfate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethyl-7H-cyclopenta[1,2-b:4,3-b']dithiophene](/img/structure/B3261734.png)